(2-Hydroxyphenyl)phosphonic acid

概要

説明

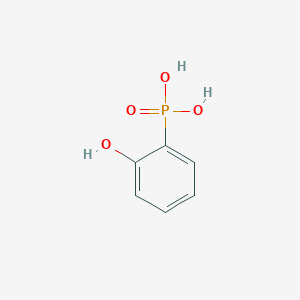

(2-Hydroxyphenyl)phosphonic acid is an organophosphorus compound characterized by a phosphonic acid group attached to a hydroxyphenyl ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure allows it to form stable complexes with metal ions, making it useful in coordination chemistry and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: (2-Hydroxyphenyl)phosphonic acid can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with phosphorus trichloride, followed by hydrolysis. Another method includes the use of bromotrimethylsilane and subsequent hydrolysis to yield the desired phosphonic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Metal Complexation Reactions

(2-Hydroxyphenyl)phosphonic acid readily forms coordination complexes with metal ions, particularly copper(II) . The phosphonic acid group (–PO(OH)₂) and phenolic hydroxyl (–OH) act as chelating ligands.

Key Findings:

-

Copper(II) Complexation :

The compound reacts with Cu²⁺ salts (e.g., CuCl₂) in aqueous or methanolic solutions to form a blue-colored complex. X-ray diffraction and spectroscopic studies confirm a square-planar geometry where:

| Property | Value/Description | Source |

|---|---|---|

| Complex geometry | Square-planar | |

| Binding sites | Phosphonate O, Phenolic O⁻ | |

| Biological activity | Cytotoxic (HeLa cells) |

Deprotonation and Salt Formation

The compound undergoes deprotonation in basic media to form stable salts.

Sodium Salts:

-

Reaction with NaOH yields sodium [2-(2-hydroxyphenyl)phenyl]phosphinate (Na[OH-Ph-Ph-PHO₂]).

-

Single-crystal X-ray analysis reveals a stair-like polymeric structure with five-coordinate sodium ions .

-

Further deprotonation produces disodium salts (Na₂[O-Ph-Ph-PHO₂]), which exhibit blue luminescence (λₑₘ = 448 nm) due to S₁→S₀ transitions .

Reaction Conditions:

| Salt Formed | Conditions | Luminescence Quantum Yield |

|---|---|---|

| Na[OH-Ph-Ph-PHO₂] | NaOH (1 eq.), H₂O, 25°C | 0.15 |

| Na₂[O-Ph-Ph-PHO₂] | NaOH (2 eq.), H₂O, 25°C | 0.28 |

Hydrolysis and Stability

The phosphonic acid group resists hydrolysis under mild conditions but reacts under strongly acidic or basic environments.

Acidic Hydrolysis:

-

Protonation occurs at the P=O oxygen, forming a reactive intermediate that undergoes Sₙ1/Sₙ2 pathways (Figure 1) .

-

Hydrolysis with concentrated HCl (12 N) cleaves the P–C bond, yielding phosphoric acid and phenolic byproducts .

Mechanistic Pathway (Simplified):

-

Protonation:

-

Nucleophilic attack by H₂O or Cl⁻:

Functionalization Reactions

The phenolic hydroxyl and phosphonic acid groups enable targeted derivatization.

Alkylation:

-

Reaction with monochloroacetonitrile in basic media substitutes the phenolic –OH, forming 2-[(2-cyanoethyloxy)phenyl]phosphonic acid .

-

Subsequent treatment with phosphorous acid converts the nitrile to an aminodiphosphonic acid derivative .

Esterification:

-

Phosphonic acid reacts with alcohols (e.g., methanol) under acidic catalysis to form phosphonate esters :

Oxidation and Reduction

科学的研究の応用

(2-Hydroxyphenyl)phosphonic acid has several scientific research applications:

Industry: Utilized in the synthesis of advanced materials and surface functionalization due to its phosphonic acid group.

作用機序

The mechanism of action of (2-Hydroxyphenyl)phosphonic acid primarily involves its ability to chelate metal ions. This chelation can influence various biochemical pathways, particularly those involving metal ions like copper, which play crucial roles in enzymatic reactions and cellular processes . The formation of stable metal complexes can enhance the compound’s biological activity and reduce toxicity compared to free ligands.

類似化合物との比較

- 2-Hydroxy-5-ethylphenylphosphonic acid

- 2-Hydroxy-5-methoxyphenylphosphonic acid

Comparison: (2-Hydroxyphenyl)phosphonic acid is unique due to its specific hydroxy and phosphonic acid functional groups, which allow it to form stable complexes with metal ions. Compared to its analogs, such as 2-Hydroxy-5-ethylphenylphosphonic acid, it may exhibit different reactivity and biological activity due to the presence of different substituents on the phenyl ring .

生物活性

(2-Hydroxyphenyl)phosphonic acid (HPPA) is an organophosphorus compound that has garnered attention due to its unique biochemical properties and potential therapeutic applications. This article delves into the biological activity of HPPA, focusing on its mechanisms of action, cellular effects, and research findings.

Chemical Structure and Properties

HPPA is characterized by a phosphonic acid group attached to a hydroxyphenyl ring. Its structure enables it to form stable complexes with various metal ions, particularly copper(II), which is significant for its biological activity. The chelating properties of the phosphonic and hydroxyl groups facilitate interactions with metal ions, impacting enzymatic functions and cellular processes.

The primary mechanism of action for HPPA involves the formation of metal complexes that can influence cellular metabolism. The copper(II) complex of HPPA has been shown to inhibit specific enzymes, leading to cytotoxic effects in cancer cells. This inhibition occurs through the chelation of copper ions, which are essential for the activity of various metalloenzymes .

Key Findings:

- Enzyme Inhibition : The copper(II) complex inhibits enzymes involved in cellular metabolism, which can disrupt normal cellular functions.

- Cytotoxicity : Studies indicate that HPPA exhibits significant cytotoxicity towards cancer cell lines, particularly HeLa cells, demonstrating its potential as an anticancer agent .

Biological Activity in Cell Lines

HPPA's biological activity has been evaluated in various cell lines, revealing its potential as an anticancer compound. The following table summarizes key findings from recent studies:

| Cell Line | IC50 Value (µM) | Observations |

|---|---|---|

| HeLa | 45 ± 5 | Significant cytotoxicity observed |

| HepG2 | 35 ± 3 | More effective than standard drugs |

| SK-OV-3 | 50 ± 4 | Comparable efficacy to established therapies |

| NCI-H460 | 40 ± 6 | Notable anticancer properties |

These results indicate that HPPA and its derivatives may serve as promising candidates for further development in cancer therapy.

Case Studies

- Cytotoxicity in HeLa Cells : A study demonstrated that the copper(II) complex of HPPA accumulates in HeLa cells and exhibits dose-dependent cytotoxicity. At lower concentrations, minimal toxicity was observed; however, higher concentrations led to significant cell death.

- Enzyme Inhibition Studies : In vitro assays showed that HPPA effectively inhibited enzymes like tyrosyl-DNA phosphodiesterase (TDP1), with IC50 values indicating strong inhibitory potential compared to other phosphonic acid analogs .

Pharmacokinetics and Dosage Effects

The pharmacokinetic profile of HPPA suggests that its effects can vary significantly based on dosage and administration route. In animal models, lower doses resulted in minimal toxicity, while higher doses correlated with increased adverse effects. This variability underscores the importance of dosage optimization in therapeutic applications .

特性

IUPAC Name |

(2-hydroxyphenyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7O4P/c7-5-3-1-2-4-6(5)11(8,9)10/h1-4,7H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTLSGZWUFXMAOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391675 | |

| Record name | (2-hydroxyphenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53104-46-4 | |

| Record name | (2-hydroxyphenyl)phosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。